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molecular formula CoH6MnNiO6 B8455811 Nickel-cobalt-manganese hydroxide CAS No. 189139-63-7

Nickel-cobalt-manganese hydroxide

Cat. No. B8455811
M. Wt: 274.61 g/mol
InChI Key: SEVNKUSLDMZOTL-UHFFFAOYSA-H
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Patent
US07384706B2

Procedure details

In a 2-L (liter) reaction vessel, 1.8 L of the mother liquor obtained in the above-described Example 1 was poured, and agitated at 250 rpm while maintaining the internal temperature at 50±1° C. To this, while supplying an aqueous solution of metal sulfates containing 1.5 mol/L of nickel sulfate, 1.5 mol/L of manganese sulfate and 1.5 mol/L of cobalt sulfate at a flow rate of 0.4 L/hr; and simultaneously supplying a 1.5 mol/L aqueous solution of ammonium sulfate at a flow rate of 0.03 L/hr; an 18 mol/L aqueous solution of sodium hydroxide was continuously supplied so that the pH in the reaction vessel was maintained at 11.05±0.05. The mother liquor in the reaction vessel was periodically extracted, and the slurry was concentrated until the final slurry concentration became about 1000 g/L. The nickel concentration in the periodically extracted mother liquor from the reaction vessel was 22 ppm. After the target slurry concentration had been obtained, the slurry was aged at 50° C. for 5 hours, filtration and water washing were repeated to obtain coagulated particles of a co-precipitated nickel-manganese-cobalt hydroxide.
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
metal sulfates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=[O:2].[Ni+2:6].S([O-])([O-])(=O)=[O:8].[Mn+2:12].S([O-])([O-])(=O)=[O:14].[Co+2:18].S([O-])([O-])(=O)=[O:20].[NH4+].[NH4+].[OH-:26].[Na+]>>[OH-:2].[Co+2:18].[Mn+2:12].[Ni+2:6].[OH-:8].[OH-:14].[OH-:20].[OH-:26].[OH-:2] |f:0.1,2.3,4.5,6.7.8,9.10,11.12.13.14.15.16.17.18.19|

Inputs

Step One
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
metal sulfates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Ni+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mn+2]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Co+2]
Step Six
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Step Eight
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 (± 1) °C
Stirring
Type
CUSTOM
Details
agitated at 250 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in the above-described Example 1
ADDITION
Type
ADDITION
Details
was poured
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 11.05±0.05
EXTRACTION
Type
EXTRACTION
Details
The mother liquor in the reaction vessel was periodically extracted
CONCENTRATION
Type
CONCENTRATION
Details
the slurry was concentrated until the final
CONCENTRATION
Type
CONCENTRATION
Details
slurry concentration
CONCENTRATION
Type
CONCENTRATION
Details
The nickel concentration in the periodically extracted mother liquor from the reaction vessel
CONCENTRATION
Type
CONCENTRATION
Details
After the target slurry concentration
CUSTOM
Type
CUSTOM
Details
had been obtained
FILTRATION
Type
FILTRATION
Details
filtration and water washing

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
[OH-].[Co+2].[Mn+2].[Ni+2].[OH-].[OH-].[OH-].[OH-].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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